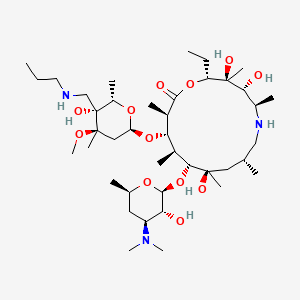

Tulathromycin A Diastereomer

Description

Properties

Molecular Formula |

C41H79N3O12 |

|---|---|

Molecular Weight |

806.1 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41-/m1/s1 |

InChI Key |

GUARTUJKFNAVIK-GQOMQJQLSA-N |

Isomeric SMILES |

CCCNC[C@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O |

Canonical SMILES |

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization

Analysis of Isomeric Composition and Dynamic Equilibration

Characterization of Diastereomeric Ratio

In solution, Tulathromycin A and Tulathromycin B exist in a state of equilibrium. google.com The typical ratio of this equilibrated mixture is approximately 90% Tulathromycin A to 10% Tulathromycin B. google.com This dynamic interplay between the two isomers is a key characteristic of the compound. Tulathromycin A is the 15-membered ring component, while Tulathromycin B is a 13-membered ring structure. guidetopharmacology.org

| Isomer | Systematic Name | Common Name | Percentage in Mixture |

| Tulathromycin A | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[[2,6-Dideoxy-3-C-methyl-3-O-methyl-4-C-[(propylamino)methyl]-α-L-ribo-hexopyranosyl]oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyanosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one | CP-472,295 | ~90% |

| Tulathromycin B | (2R,3R,6R,8R,9R,10S,11S,12R)-11-[[2,6-Dideoxy-3-C-methyl-3-O-methyl-4-C-[(propylamino)methyl]-α-L-ribo-hexopyranosyl]oxy]-2-[(1R,2R)-1,2-dihydroxy-1-methylbutyl]-8-hydroxy-3,6,8,10,12-pentamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyanosyl]oxy]-1-oxa-4-azacyclotridecan-13-one | CP-547,272 | ~10% |

Crystalline Forms and Polymorphism Studies

Tulathromycin has been found to exist in several crystalline forms, including anhydrous, monohydrate, and sesquihydrate forms. google.com The study of polymorphism, which is the existence of different crystal forms for a single molecule, is important for understanding the physical properties of a compound. google.com

Several crystalline forms of tulathromycin have been identified and characterized by X-ray powder diffraction (XRPD).

Crystalline Form II (Anhydrous): This form is noted for its thermal stability and stability over a wide range of relative humidity compared to the monohydrate and sesquihydrate forms. google.com It is also free from residual solvents. google.com

XRPD Peaks (2-theta angles): 5.9 ± 0.2°, 6.7 ± 0.2°, 8.2 ± 0.2°, 8.8 ± 0.2°, 9.5 ± 0.2°, 10.9 ± 0.2°, 11.1 ± 0.2°, 13.0 ± 0.2°, 13.2 ± 0.2°, 14.8 ± 0.2°, 15.2 ± 0.2°, 16.5 ± 0.2°, 18.9 ± 0.2°, 19.4 ± 0.2°, 20.2 ± 0.2° google.com

Crystalline Form III (Anhydrous): This form is also chemically stable. google.com

XRPD Peaks (2-theta angles): 6.0 ± 0.2°, 6.2 ± 0.2°, 6.4 ± 0.2°, 6.7 ± 0.2°, 7.8 ± 0.2°, 8.1 ± 0.2°, 8.2 ± 0.2°, 8.4 ± 0.2°, 8.9 ± 0.2°, 9.2 ± 0.2°, 9.3 ± 0.2°, 9.5 ± 0.2°, 10.9 ± 0.2°, 11.1 ± 0.2°, 13.0 ± 0.2°, 13.2 ± 0.2°, 14.2 ± 0.2°, 15.1 ± 0.2°, 15.4 ± 0.2°, 16.1 ± 0.2°, 16.4 ± 0.2°, 16.9 ± 0.2°, 18.9 ± 0.2°, 19.1 ± 0.2°, 19.4 ± 0.2°, 20.1 ± 0.2° google.com

Other crystalline forms, designated as Form I, II, and III (in a separate context from the above), have also been described. google.com

| Crystalline Form | Key XRPD Peaks (2-theta angles) |

| Form I | 9.2, 14.9 (further characterized) google.com |

| Form II | 6.4, 8.0, 13.0, 16.0, 18.9 google.com |

| Form III | 5.9, 6.4, 6.7, 8.0, 8.2, 13.0 google.com |

These distinct crystalline forms highlight the polymorphic nature of tulathromycin, which can influence its physical and chemical properties.

Synthetic Pathways and Advanced Chemical Modifications

Semi-Synthetic Derivation from Fermentation Precursors

Tulathromycin is a semi-synthetic antibiotic, meaning its production begins with a precursor molecule obtained through microbial fermentation. researchgate.netresearchgate.net The common starting material for the synthesis of Tulathromycin A is a compound known as desmethyl azithromycin (B1666446), also referred to as dihydrohomoerythromycin. patsnap.com This precursor provides the core macrolide and sugar moieties of the final molecule. The subsequent chemical modifications are designed to introduce the specific side chain that defines Tulathromycin's unique structure and activity. This semi-synthetic strategy is advantageous as it leverages the complex stereochemistry already established by the fermentation process, avoiding the need for a more complex total synthesis.

The general pathway involves taking this fermentation-derived precursor and subjecting it to a series of chemical reactions to build the final active pharmaceutical ingredient. patsnap.comgoogle.com This process typically begins with the protection of reactive functional groups on the precursor molecule to ensure that subsequent reactions occur at the desired positions. google.com

Methodologies for Targeted Diastereomer Synthesis

The creation of the specific Tulathromycin A diastereomer requires precise control over chemical reactions at multiple steps. The presence of numerous active groups, including five hydroxyl groups, a macrolide group, and three amine groups, makes regioselectivity and stereoselectivity paramount. google.com

Given the multiple reactive sites on the desmethyl azithromycin precursor, protection-deprotection strategies are essential to prevent unwanted side reactions and direct the synthesis towards the desired product. google.comjocpr.com Key functional groups, particularly hydroxyl and amino groups, are temporarily masked with protecting groups.

Common protecting groups used in Tulathromycin synthesis include:

Benzyloxycarbonyl (Cbz or Z): This group is often used to protect hydroxyl groups, for instance, at the 2''-position. google.com

tert-Butoxycarbonyl (Boc): Another common protecting group for both hydroxyl and amino groups. google.com

The protection step is crucial before proceeding to oxidation. For example, one patented method describes protecting the hydroxyl group at position 2'' and the amino group at position 6 of desmethyl azithromycin using a benzyloxycarbonyl group. google.com This ensures that the subsequent oxidation reaction is targeted specifically to the C-4'' hydroxyl group. google.com After the key modifications are complete, these protecting groups are removed in a deprotection step. For instance, a Cbz group can be removed via hydrogenation, although this can be complicated by the presence of certain reagents used in other steps, such as dimethyl sulfide, which can poison the palladium catalyst. patsnap.com Alternative deprotection strategies are therefore often employed to improve reaction efficiency. patsnap.com

Table 1: Key Protecting Groups in Tulathromycin A Synthesis

| Protecting Group | Abbreviation | Functional Group Protected |

| Benzyloxycarbonyl | Cbz, Z | Hydroxyl, Amino |

| tert-Butoxycarbonyl | Boc | Hydroxyl, Amino |

A critical sequence in the synthesis of Tulathromycin A involves the oxidation of the C-4'' hydroxyl group followed by epoxidation.

Oxidation: The hydroxyl group at the C-4'' position of the protected precursor is oxidized to form a ketone (an oxo derivative). researchgate.net A common method employed for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like trifluoroacetic anhydride. google.comgoogle.com This reaction selectively converts the secondary alcohol to a ketone.

Epoxidation: The newly formed carbonyl group at C-4'' is then converted into an epoxide, a three-membered ring containing an oxygen atom. One approach is the Corey-Chaykovsky reaction, which uses a sulfur ylide. google.com However, this reaction can be complex due to the presence of multiple active groups on the molecule, potentially leading to impurities. google.com An alternative pathway involves converting the carbonyl group to a methylene (B1212753) group, which is then epoxidized using an oxidant like hydrogen peroxide. google.com This epoxide intermediate is crucial for the subsequent introduction of the defining side chain of Tulathromycin.

The final key modification is the nucleophilic addition of an amine to the epoxide ring. google.com This reaction opens the epoxide and attaches the side chain that is characteristic of Tulathromycin. Specifically, n-propylamine is used as the nucleophile. patsnap.com The amine attacks one of the carbon atoms of the epoxide ring, leading to the ring opening and the formation of a C-N bond. This step establishes the (propylamino)methyl substituent at the C-4'' position. google.com The regioselectivity and stereoselectivity of this nucleophilic addition are critical for forming the correct this compound.

Table 2: Core Synthetic Steps for C-4'' Modification

| Step | Reaction Type | Key Reagents | Transformation |

| 1 | Oxidation | DMSO, Trifluoroacetic Anhydride | C-4'' Hydroxyl → C-4'' Carbonyl (Ketone) |

| 2 | Epoxidation | Sulfur Ylide or H₂O₂ | C-4'' Carbonyl → C-4'' Epoxide |

| 3 | Nucleophilic Addition | n-Propylamine | Epoxide Ring Opening and Side Chain Attachment |

Beyond the standard synthesis of Tulathromycin, advanced modifications have been explored to create novel analogs. Research has demonstrated the introduction of a carbon atom at the C-4'' position. researchgate.net This can be achieved by applying Grignard reagents to the 4''-oxo derivative (the ketone intermediate). researchgate.net The use of these organometallic reagents allows for the formation of a new carbon-carbon bond at this position, enabling the synthesis of a diverse series of C-4'' modified macrolides. researchgate.net The nature of the substituent introduced can significantly influence the biological activity of the resulting compound. researchgate.netresearchgate.net

Strategies for Stereoselective Synthesis

The biological activity of Tulathromycin and its analogs is highly dependent on their three-dimensional structure. Therefore, achieving stereoselective synthesis—the ability to produce a specific stereoisomer—is a primary goal. The stereochemistry at the C-4'' position is of particular interest. researchgate.netresearchgate.net

The stereoselectivity of the final product is largely determined during the epoxidation and subsequent nucleophilic ring-opening steps. The facial selectivity of the epoxidation reaction (i.e., from which side the oxygen atom is added to the carbonyl or methylene group) and the regioselectivity of the nucleophilic attack on the epoxide ring are critical control points. Researchers have developed stereoselective syntheses for novel series of these tribasic macrocyclic antibiotics. researchgate.netresearchgate.net These studies have shown that while the stereochemistry of the C-4'' alcohol plays a role, the nature of the substituents on the C-4'' aminoalcohol can have a more significant influence on the in vitro activity of the compounds. researchgate.netresearchgate.net By carefully selecting reagents and reaction conditions for these key steps, chemists can control the formation of the desired diastereomer, leading to the synthesis of stereochemically pure compounds. researchgate.net

Molecular Interactions and Mechanistic Insights

Ribosomal Binding Site Analysis

The primary target of Tulathromycin A is the large ribosomal subunit (50S) in bacteria. By binding to this subunit, it effectively obstructs the process of protein synthesis, leading to a bacteriostatic or, at higher concentrations, bactericidal effect. researchgate.netnih.gov

Tulathromycin A selectively binds to the 50S subunit of the bacterial ribosome. researchgate.netzoetisus.com This binding is a crucial first step in its mechanism of action, interfering with the ability of bacteria to produce essential proteins necessary for their growth and multiplication. researchgate.net The principal mechanism involves the direct inhibition of essential protein biosynthesis through this selective binding. zoetisus.comchanneledge.com Like other macrolides, this interaction prevents the translocation step required for the elongation of the polypeptide chain. msdvetmanual.com This interference ultimately leads to the inhibition of cell division and can result in cell death. researchgate.net

A key aspect of Tulathromycin A's mechanism is its ability to stimulate the dissociation of peptidyl-tRNA from the ribosome during the translocation process. researchgate.netchanneledge.comusask.ca Translocation is the step in protein synthesis where the ribosome moves along the mRNA to read the next codon. By promoting the premature release of the growing peptide chain (peptidyl-tRNA), Tulathromycin A effectively halts protein elongation. nih.gov This action results in the detachment of incomplete polypeptide chains, disrupting the synthesis of functional proteins. nih.gov

Comparative Ribosomal Binding Profiles

While macrolides share a common target, the specifics of their interaction with the ribosome can vary, influencing their spectrum of activity and resistance profiles. Tulathromycin A exhibits distinct binding characteristics when compared to other macrolides.

The binding site for macrolides is located within domain V of the 23S rRNA, a component of the 50S ribosomal subunit. nih.gov While many macrolides, such as the 16-membered tilmicosin (B555) and tylosin, bind directly to the A2058 site in this region, the precise interactions of the 15-membered Tulathromycin A show notable differences. nih.gov Studies comparing Tulathromycin with 16-membered macrolides like tildipirosin (B1682375) and tilmicosin reveal variations in how their respective side chains orient within the ribosomal tunnel. asm.org Resistance to Tulathromycin in pathogens like Mycoplasma hyopneumoniae is frequently associated with mutations at the A2058 position of the 23S rRNA, underscoring the importance of this site for its activity. nih.govnih.gov

| Macrolide | Lactone Ring Size | Primary 23S rRNA Interaction Site | Additional Interaction Sites |

|---|---|---|---|

| Tulathromycin A | 15-membered | A2058 | Does not contact G748 asm.orgnih.gov |

| Tilmicosin | 16-membered | A2058 nih.gov | Contacts G748 asm.orgnih.gov |

| Tylosin | 16-membered | A2058 nih.gov | Contacts G748 asm.org |

| Tildipirosin | 16-membered | A2058 | Contacts G748 asm.orgnih.gov |

The interactions of macrolides extend beyond the primary A2058 nucleotide. For instance, tylosin-like compounds also interact with nucleotide G748. asm.org The combination of methylations at both A2058 and G748 can synergistically confer resistance to tylosin, tilmicosin, and tildipirosin. asm.orgnih.gov However, this synergistic effect is not observed for Tulathromycin. asm.orgnih.gov The molecular basis for this difference lies in its structure; Tulathromycin is too small to span the ribosomal tunnel and make contact with G748. asm.orgnih.gov This distinction highlights a key difference in the binding mode of Tulathromycin compared to several 16-membered macrolides.

Structure Activity Relationship Sar Studies of Tulathromycin a Diastereomer

Impact of Stereochemistry on Molecular Activity and Potency

Tulathromycin is commercially available as an equilibrated mixture of two diastereomers: Tulathromycin A (a 15-membered macrocyclic ring) and Tulathromycin B (a 13-membered lactone ring). nih.gov This mixture maintains a stable 9:1 ratio of isomer A to isomer B. nih.govgoogle.com The equilibrium between these two structures is a dynamic process influenced by factors such as pH and the solvent system.

Correlation between Triamilide Structural Features and Molecular Efficacy

The molecular efficacy of Tulathromycin is intrinsically linked to its distinct structural components, which differentiate it from other macrolide antibiotics.

Role of Amine Groups (Triamilide Designation)

A defining feature of Tulathromycin is the presence of three polar amine groups, which classifies it as a triamilide antibiotic. This unique tribasic nature is a cornerstone of its chemical structure and contributes significantly to its pharmacokinetic properties. These amine groups enhance the molecule's basicity, which is thought to improve its penetration into gram-negative bacteria, broadening its spectrum of activity compared to other macrolides.

Influence of Acylsugar Moiety and Carbamate (B1207046) Group

Specific functional groups on the macrolide scaffold are crucial for Tulathromycin's potent antibacterial action. Key among these are the three-position acylsugar moiety and the 11,12-carbamate group. nih.govresearchgate.netresearchgate.net Research indicates that these structural features are direct contributors to the drug's high potency, extended duration of action, and rapid bactericidal activity. nih.govresearchgate.netresearchgate.net In related macrolide compounds, the C-11/C-12 carbamate extension has been shown to improve binding affinity to the 50S ribosomal subunit, the molecular target of the antibiotic. asm.orgresearchgate.net This enhanced binding is a critical factor in its ability to effectively inhibit bacterial protein synthesis.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. frontiersin.org QSAR models employ mathematical equations to predict the activity of new molecules based on their physicochemical properties and structural features, known as molecular descriptors. frontiersin.org This approach is valuable in drug discovery for optimizing lead compounds and predicting the efficacy of novel analogues before their synthesis. frontiersin.org

Despite the utility of these in silico methods, a review of the available scientific literature indicates that specific QSAR studies focusing on Tulathromycin A diastereomer or the broader triamilide class have not been published. While computational tools like QSAR are recognized as powerful instruments for investigating the SAR of complex molecules like Tulathromycin, dedicated models for this compound are not currently available.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies provide a virtual, three-dimensional view of how a drug interacts with its biological target. For Tulathromycin, its antibacterial action stems from the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome. researchgate.net

A molecular model of Tulathromycin docked onto the Escherichia coli ribosome provides insight into this interaction. The model shows that the drug's primary binding interaction occurs with the nucleotide A2058 within the ribosomal tunnel. This interaction is fundamental to its mechanism of action. The simulation also reveals a key difference compared to other macrolides like tilmicosin (B555) and tylosin. Due to its more compact structure, Tulathromycin is too small to span the full width of the ribosomal tunnel and make secondary contact with the nucleotide G748. This contrasts with larger macrolides where interactions with both A2058 and G748 are observed. This distinct binding mode, while still effectively inhibiting protein synthesis, highlights a unique aspect of Tulathromycin's interaction with its ribosomal target.

Table 1: Summary of Structural Features and Their Contribution to Activity

| Structural Feature | Section | Contribution to Molecular Efficacy |

|---|---|---|

| Diastereomeric Nature (15-ring and 13-ring equilibrium) | 5.1 | The clinically relevant activity is based on a stable 9:1 mixture of isomers A and B. nih.govmerck-animal-health-usa.comzoetis.com |

| Three Amine Groups (Triamilide) | 5.2.1 | Confers a unique tribasic character, enhancing bacterial penetration. |

| Acylsugar Moiety | 5.2.2 | Contributes to high potency and extended duration of activity. nih.govresearchgate.netresearchgate.net |

| 11,12-Carbamate Group | 5.2.2 | Enhances ribosomal binding affinity, potency, and bactericidal action. nih.govresearchgate.netasm.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Tulathromycin A |

| Tulathromycin B |

| Tilmicosin |

Preclinical Pharmacokinetic Profiles and Tissue Distribution in Non Human Models

Absorption Kinetics and Bioavailability

Following parenteral administration, tulathromycin is rapidly and extensively absorbed into the systemic circulation. In swine, intramuscular (i.m.) injection results in a mean maximum plasma concentration (Cmax) of 616 ng/mL, achieved swiftly at a Tmax of just 0.25 hours. nih.gov Similarly, in rabbits, a Cmax of 714.72 ng/mL is reached at approximately 0.81 hours post-intramuscular administration. cabidigitallibrary.orgmakhillpublications.co

The systemic bioavailability of tulathromycin is notably high across different species and administration routes. In swine, the bioavailability after an i.m. injection is greater than 87%. nih.gov Studies in rabbits have demonstrated bioavailability figures of 88.07% for intramuscular and 94.25% for subcutaneous (s.c.) injections. veterinaryworld.org This efficient absorption contributes significantly to the rapid onset of therapeutic concentrations in the plasma and target tissues. nih.govresearchgate.net

| Species | Administration Route | Bioavailability (%) | Tmax (hours) | Source |

|---|---|---|---|---|

| Swine | Intramuscular (i.m.) | >87 | 0.25 | nih.gov |

| Rabbits | Intramuscular (i.m.) | 88.07 | 0.81 | makhillpublications.coveterinaryworld.org |

| Rabbits | Subcutaneous (s.c.) | 94.25 | - | veterinaryworld.org |

**6.2. Systemic Distribution Patterns

After reaching peak concentrations shortly after administration, plasma levels of tulathromycin decline slowly. frontiersin.org In goats, subcutaneous administration led to a Cmax of 1.00 µg/mL after the first dose and 2.09 µg/mL after a second dose, with Tmax occurring at approximately 1 hour post-injection for both. nih.gov In swine, the Cmax following intramuscular injection was 0.74 µg/mL, achieved at 0.25 hours. frontiersin.org This kinetic profile, characterized by a rapid peak and slow elimination, ensures sustained systemic exposure. nih.gov

| Species | Administration Route | Cmax (µg/mL) | Tmax (hours) | Source |

|---|---|---|---|---|

| Goats (1st dose) | Subcutaneous (s.c.) | 1.00 ± 0.42 | ~1 | nih.gov |

| Goats (2nd dose) | Subcutaneous (s.c.) | 2.09 ± 1.77 | ~1 | nih.gov |

| Swine | Intramuscular (i.m.) | 0.74 ± 0.22 | 0.25 | frontiersin.org |

| Swine | Intramuscular (i.m.) | 0.616 | 0.25 | nih.gov |

A hallmark of tulathromycin's pharmacokinetics is its extensive distribution into tissues, particularly the lungs. nih.govnih.gov Following intramuscular administration in swine, tulathromycin concentrations in lung tissue reached a mean of 2840 ng/g just 12 hours after dosing, with a peak lung concentration (Cmax) of 3470 ng/g observed at 24 hours. nih.gov Remarkably, the total drug exposure, as measured by the area under the concentration-time curve (AUC), was 61.4 times greater in the lung than in plasma. nih.gov This preferential accumulation in lung tissue is a key factor in its efficacy against respiratory pathogens. nih.govusask.ca Even after 10 days, the mean concentration in swine lungs remained high at 1240 ng/g. nih.gov

Tulathromycin's high tissue concentrations are facilitated by its uptake and accumulation in phagocytic immune cells, such as neutrophils and alveolar macrophages. nih.govavma.org Studies have shown that tulathromycin has a high affinity for these cells, which aids in its rapid delivery to sites of inflammation and infection. avma.org This intracellular accumulation is a critical mechanism, as the migration of these cells to infected tissues effectively transports the drug to where it is most needed. nih.gov In vitro studies have demonstrated that tulathromycin can induce apoptosis in neutrophils, which are then cleared by macrophages, a process that can help in resolving inflammation. avma.orgasm.org

The extensive tissue distribution of tulathromycin is reflected in its large volume of distribution at steady state (Vss). In cattle, the Vss is reported to be 11 L/kg, and in pigs, it is even larger at 13.2 L/kg. nih.gov A study in healthy rabbits found a Vss of 13.26 L/kg following intravenous administration. africaresearchconnects.com These high values indicate that the drug is not confined to the plasma but is widely distributed throughout the body's tissues. nih.gov

Elimination Kinetics and Apparent Half-Life

Tulathromycin is characterized by its very slow elimination from the body, resulting in a long apparent elimination half-life (t½). nih.gov In swine, the plasma elimination half-life is approximately 67.5 to 75.6 hours. nih.gov In cattle, the plasma half-life is even longer, at around 90 hours. cabidigitallibrary.org The elimination from tissues is slower still; the half-life of tulathromycin in swine lung tissue is 142 hours (nearly 6 days), and in cattle lung tissue, it is 184 hours (about 8 days). nih.govusask.ca This prolonged half-life allows for a single administration to maintain therapeutic concentrations for an extended period. nih.govveterinaryworld.org

| Species | Matrix | Apparent Half-Life (hours) | Source |

|---|---|---|---|

| Swine | Plasma | ~67.5 - 75.6 | nih.gov |

| Swine | Lung | 142 | nih.gov |

| Cattle | Plasma | ~90 | cabidigitallibrary.org |

| Cattle | Lung | 184 | usask.ca |

| Goats | Plasma | 61.4 ± 14.1 | nih.gov |

| Rabbits | Plasma (i.v.) | 29.29 | africaresearchconnects.com |

| Rabbits | Plasma (i.m.) | 31.69 | africaresearchconnects.com |

Metabolic Pathways and Chemical Degradation Studies

Identification and Characterization of Metabolites (e.g., Tu-M)

The metabolism of Tulathromycin A is limited, with studies in various animal species indicating that the parent compound is the major component found in excreta and tissues. msd.comeuropa.eu However, a key metabolite, often referred to as Tu-M or CP-60,300, has been identified. europa.euresearchgate.net This metabolite is formed through the cleavage of the cladinose (B132029) sugar moiety from the macrolide ring. europa.eubac-lac.gc.ca Specifically, this has been identified as 3-decladinose-9-deoxy-9-dihydro-9a-aza-9a-homoerythromycin A. google.com

Metabolite identification has been crucial for understanding the complete residue profile of the drug. While the parent drug is predominant, combinations of oxidation and N-dealkylation processes can lead to the formation of minor metabolites. europa.eu

Table 1: Identified Metabolites of Tulathromycin A

| Metabolite ID | Description | Formation Pathway |

|---|---|---|

| Tu-M (CP-60,300) | The primary metabolite, formed by the removal of the cladinose sugar. europa.euresearchgate.net | Hydrolytic cleavage of the glycosidic bond linking the cladinose sugar to the macrolide ring. bac-lac.gc.caeuropa.eu |

| N-depropylated metabolite | A metabolite identified in cattle bile. bac-lac.gc.ca | N-depropylation of the cladinose moiety. bac-lac.gc.ca |

| N-oxide metabolite | A major metabolite found in the skin and fat of pigs. bac-lac.gc.ca | N-oxidation of the desosamine (B1220255) sugar. bac-lac.gc.ca |

| Minor Metabolites | Various minor metabolites have been detected. europa.eu | Combinations of oxidation and/or N-dealkylation processes. europa.eu |

Analysis of Primary Elimination Pathways (e.g., unchanged drug excretion)

The primary route of elimination for Tulathromycin A is through biliary excretion, with the majority of the administered dose being excreted in the feces as the unchanged parent drug. msd.comeuropa.eu This indicates that the systemic metabolism of Tulathromycin A is not extensive. msd.com Studies have shown that a significant portion of the drug is eliminated unmetabolized. europa.eu The ratio of the unchanged drug to total residues is high in major edible tissues, further supporting the finding that excretion of the parent compound is the main elimination pathway. msd.com

Controlled Degradation Studies under Stress Conditions

Purposeful degradation studies have been conducted to understand the stability of Tulathromycin A under various stress conditions, leading to the identification of several degradation products. europa.euveeprho.com These studies are essential for determining appropriate storage conditions and ensuring the quality of the drug product. veeprho.com

Tulathromycin A is susceptible to hydrolysis, particularly under acidic conditions. doi.org In humid environments, hydrolysis can lead to the formation of degradation products. veeprho.com Acid-catalyzed hydrolysis results in the cleavage of the cladinose moiety, forming the marker residue CP-60,300. researchgate.netiastate.edu One study demonstrated that in an acidic environment (1 N HCl at 80°C for 60 minutes), the degradation of tulathromycin was approximately 20.11%. doi.org In contrast, degradation under basic conditions (1 N NaOH at 80°C for 60 minutes) was significantly lower at about 5.18%. doi.org

Exposure to oxidative conditions can also lead to the degradation of Tulathromycin A. veeprho.com In a forced degradation study using 30% hydrogen peroxide, the degradation was found to be approximately 18.87%. doi.org The degradation products formed under oxidative stress were found to be similar to those formed under basic conditions, suggesting common pathways or resulting chromophores. doi.org The Swern oxidation, utilizing reagents like oxalyl chloride and DMSO, is a known method for oxidizing the 4''-hydroxy group in related synthesis processes.

Thermal stress can induce degradation of Tulathromycin A. veeprho.com When subjected to a temperature of 80°C for eight hours, the compound showed a degradation of about 10.33%. doi.org The degradation products observed under thermal stress were identical to those seen in photolytic degradation, indicating similar degradation pathways under these two conditions. doi.org The formation of toxic gases is considered possible during heating or in case of a fire. hpc-standards.com

Table 2: Summary of Forced Degradation Studies of Tulathromycin

| Stress Condition | Parameters | Degradation (%) | Number of Degradation Products |

|---|---|---|---|

| Acidic Hydrolysis | 1 N HCl, 80°C, 60 min | 20.11 | 4 |

| Alkaline Hydrolysis | 1 N NaOH, 80°C, 60 min | 5.18 | 2 |

| Oxidative | 30% H₂O₂, RT, 24h | 18.87 | 2 |

| Thermal | 80°C, 8h | 10.33 | 2 |

| Photolytic (UV) | UV radiation, 12h | 8.76 | 2 |

| Photolytic (Sunlight) | Direct sunlight, 2 days | 9.54 | 2 |

Data derived from a study by Al-Hussain et al. (2023). doi.org

Photostability Assessment

Photostability testing of Tulathromycin A has been conducted in accordance with VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines. europa.eu These studies indicate that the drug substance should be stored in light-protective containers. europa.eu When exposed to UV light (200 watt-hours/m²) followed by fluorescent light (1.2 million lux-hours), no significant loss of the active ingredient or increase in impurity levels was observed in the formulated product. europa.eu Another study showed that under direct sunlight for two days, the degradation was approximately 9.54%, and under UV radiation for 12 hours, it was about 8.76%. doi.org No degradation was noted in a solution with a pH between 5.5 and 7.7 when exposed to light. europa.eu

Molecular Mechanisms of Antimicrobial Resistance

Target Site Modification Mechanisms

The primary mechanism of action for macrolide antibiotics, including Tulathromycin A, is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. Alterations in this binding site, particularly within the 23S ribosomal RNA (rRNA) component, can significantly reduce the antibiotic's effectiveness.

Ribosomal RNA Gene Mutations

Mutations in the 23S rRNA gene are a key driver of resistance to Tulathromycin A. These mutations prevent the antibiotic from binding effectively to the ribosome, thereby allowing protein synthesis to continue. Specific point mutations at key positions within the peptidyl transferase center of the 23S rRNA have been identified as conferring resistance.

Exposure of Mycoplasma hyopneumoniae to tulathromycin has been shown to select for mutations at position A2058, specifically A2058G and A2058T (E. coli numbering). nih.govnih.gov The A2058G mutation is a commonly observed mechanism of macrolide resistance across various Mycoplasma species. frontiersin.org While induced by tulathromycin in M. hyopneumoniae, other mutations associated with macrolide resistance in related species include A2058C, C2057A, C2610U, and A2059G. nih.govfrontiersin.org These mutations in domain V of the 23S rRNA are critical for macrolide binding and can lead to high-level resistance. frontiersin.org

| Mutation | Associated Organism(s) | Significance |

|---|---|---|

| A2058G | Mycoplasma hyopneumoniae | Common mutation conferring high-level macrolide resistance. nih.govnih.govfrontiersin.org |

| A2058T | Mycoplasma hyopneumoniae | A less common mutation also conferring resistance to tulathromycin. nih.govnih.gov |

| A2058C | Mycoplasma hyopneumoniae | A primary mutation associated with acquired macrolide resistance. nih.govfrontiersin.org |

| C2057A | Mycoplasma hominis | Identified as a key mutation for macrolide resistance. nih.govfrontiersin.org |

| C2610U | Mycoplasma hominis | Contributes to macrolide resistance in this species. nih.govfrontiersin.org |

| A2059G | Mycoplasma hominis | A critical mutation for macrolide binding and resistance. nih.govfrontiersin.org |

Efflux Pump Systems

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets at effective concentrations. This is another significant mechanism of resistance to macrolides.

Characterization of Specific Efflux Pumps

The MacA2B2-mediated efflux pump is an ATP-binding cassette (ABC) transporter that has been implicated in macrolide resistance. nih.gov While direct evidence for its role in Tulathromycin A resistance is still emerging, its involvement in pumping out other macrolides suggests a potential mechanism of resistance to this drug as well. nih.gov

Role of Transport Systems in Resistance

The TonB system, an energy-transducing system in the outer membrane of Gram-negative bacteria, has been shown to be essential for the function of the MacA2B2-mediated macrolide efflux pump in Aeromonas hydrophila. nih.gov Inactivation of the TonB system significantly compromises macrolide resistance, indicating an indirect but crucial role in the efflux pump's ability to expel these antibiotics. nih.gov

Investigation of Cross-Resistance Patterns with Other Macrolides

Due to shared mechanisms of action and resistance, there is a significant potential for cross-resistance between Tulathromycin A and other macrolide antibiotics. Bacteria resistant to tulathromycin often exhibit resistance to other macrolides, such as tilmicosin (B555) and tylosin. nih.gov This is particularly true when the resistance mechanism involves target site modifications like the A2058G mutation in the 23S rRNA, which can confer broad resistance across the macrolide class. nih.govfrontiersin.org Furthermore, multidrug-resistant (MDR) strains of bacteria like Mannheimia haemolytica that are resistant to tulathromycin have also shown resistance to other classes of antibiotics.

Molecular Ecology of Resistance: Impact on Microbial Community Resistome

The use of Tulathromycin A in livestock can have a variable impact on the collective set of antibiotic resistance genes in a microbial community, known as the resistome. Some studies suggest that the metaphylactic use of tulathromycin in cattle and piglets has a minimal detectable short-term impact on the fecal resistome and microbiome. nih.govfrontiersin.orgnih.gov However, other research indicates that high concentrations of tulathromycin can select for antimicrobial-resistant bacteria in the human gut microbiota, such as Enterococcus faecalis. frontiersin.org Additionally, the use of tulathromycin as a metaphylactic treatment in cattle has been associated with an increased risk of isolating multidrug-resistant Mannheimia haemolytica. tdl.org This suggests that the impact of Tulathromycin A on the microbial resistome is complex and may be dependent on factors such as the specific microbial environment, the concentration of the antibiotic, and the duration of exposure.

Advanced Analytical Methodologies for Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry has become the gold standard for the analysis of tulathromycin in various samples, including plasma, urine, and animal tissues. nih.govresearchgate.net This technique offers superior sensitivity and specificity, allowing for the detection and quantification of the analyte at very low concentrations. researchgate.net

Optimization of Sample Preparation Techniques (e.g., Solid-Phase Extraction, Deproteinization)

Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte prior to LC-MS/MS analysis. The choice of technique depends on the complexity of the sample matrix.

Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up complex biological samples. researchgate.net Various SPE sorbents have been successfully employed for the extraction of tulathromycin. For instance, weak cation exchange cartridges are used to extract tulathromycin from plasma and lung homogenates. nih.govresearchgate.net Other methods have utilized polymeric strong cation exchange sorbents or polymeric mixed-mode cartridges for isolation from swine tissues. cabidigitallibrary.orgrsc.org The general process involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the analyte with a suitable solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile. nih.gov

Deproteinization: For less complex matrices like plasma or serum, a simple protein precipitation step can be sufficient. nih.gov This method involves adding a solvent, typically acetonitrile, to the sample to precipitate proteins. nih.govresearchgate.net After vortexing and centrifugation, the clear supernatant containing the analyte is filtered and diluted before being injected into the LC-MS/MS system. nih.gov This approach is valued for its speed and simplicity, making it suitable for processing large numbers of samples. nih.gov

Table 1: Overview of Sample Preparation Techniques for Tulathromycin Analysis

| Technique | Matrix | Sorbent/Reagent | Key Steps | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Plasma, Lung | Weak Cation Exchanger | Aqueous dilution, extraction onto cartridge, HPLC-MS/MS analysis. | nih.gov |

| Solid-Phase Extraction (SPE) | Swine Tissues | Polymeric Strong Cation Exchange | Extraction with meta-phosphoric acid, followed by SPE cleanup. | cabidigitallibrary.orgrsc.org |

| Solid-Phase Extraction (SPE) | Swine Plasma | Polymeric Cartridges | Extraction with oxalic acid buffer, cleanup with polymeric cartridges. | cabidigitallibrary.org |

| Protein Precipitation | Plasma, Seminal Plasma, Urine | Acetonitrile | Quick protein precipitation, filtration, and sample dilution. | nih.gov |

Development of Chromatographic Separation Parameters (e.g., C8 columns, gradient elution)

Chromatographic separation is essential for isolating tulathromycin from endogenous matrix components and other related substances before detection by mass spectrometry.

Columns: Reversed-phase columns are predominantly used for the analysis of tulathromycin. C8 and C18 columns are frequently reported. nih.govrsc.orgcabidigitallibrary.org For example, a narrow-bore C8 column has been used for the analysis of tulathromycin in livestock plasma and lung samples. nih.gov Similarly, C18 columns are employed for separating tulathromycin extracted from swine plasma. cabidigitallibrary.org The choice between C8 and C18 depends on the specific requirements of the separation, with C18 providing greater retention for non-polar compounds.

Mobile Phase and Elution: Gradient elution is commonly used to achieve optimal separation and efficient analysis times. cabidigitallibrary.orgrsc.orgcabidigitallibrary.org The mobile phase typically consists of an aqueous component and an organic solvent. The aqueous phase is often acidified with formic acid or buffered with ammonium acetate (B1210297) to improve peak shape and ionization efficiency. rsc.orgcabidigitallibrary.org The organic phase is usually acetonitrile. cabidigitallibrary.org The gradient starts with a lower concentration of the organic solvent, which is gradually increased to elute the analyte and then returned to the initial conditions to re-equilibrate the column. cabidigitallibrary.org

Table 2: Chromatographic Conditions for Tulathromycin Analysis

| Column Type | Column Dimensions | Mobile Phase | Elution Mode | Reference |

|---|---|---|---|---|

| C8 | Narrow Bore | Not specified | HPLC | nih.gov |

| C8 | 50 x 2.1 mm, 3 µm particle size | Not specified | Isocratic | researchgate.net |

| C18 | 150 x 2.0 mm, 3 µm | A: Acetonitrile; B: 0.1% formic acid in water | Gradient | cabidigitallibrary.org |

| C18 | 50 x 2.1 mm, 1.7 µm (BEH) | Not specified | Not specified | nih.gov |

Tandem Mass Spectrometric Detection Strategies (e.g., Triple Quadrupole, Multiple Reaction Monitoring)

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for trace-level quantification of tulathromycin.

Instrumentation: Triple quadrupole mass spectrometers are the most common instruments used for this purpose. researchgate.netnih.gov They operate by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring specific product ions in the third quadrupole (Q3). nih.gov

Ionization and Detection Mode: Positive electrospray ionization (ESI+) is the standard ionization technique for tulathromycin analysis. usask.ca A notable characteristic of tulathromycin is the high abundance of its doubly charged precursor ion ([M+2H]²⁺) at a mass-to-charge ratio (m/z) of 403.7. nih.govusask.ca This ion is often selected as the precursor for fragmentation. nih.gov

Multiple Reaction Monitoring (MRM): Detection is typically performed in the Multiple Reaction Monitoring (MRM) mode, which significantly enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net For tulathromycin, a common transition monitored for quantification is from the doubly charged precursor ion (m/z 403.7) to a singly charged product ion (e.g., m/z 576.9). nih.gov A second, confirmatory transition is also monitored to ensure the identity of the compound. nih.gov

Table 3: Tandem Mass Spectrometry (MS/MS) Parameters for Tulathromycin

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quant/Confirm | Instrument Type | Reference |

|---|---|---|---|---|

| Tulathromycin | 403.7 ([M+2H]²⁺) | 576.9 (Quantification) | Triple Quadrupole | nih.gov |

| Tulathromycin | 403.7 ([M+2H]²⁺) | 229.9 (Confirmation) | Triple Quadrupole | nih.gov |

| Tulathromycin-d7 | 407.3 ([M+2H]²⁺) | 236.9 | Triple Quadrupole | nih.gov |

Application of Internal Standards (e.g., heptadeutero-tulathromycin, azithromycin)

The use of an internal standard (IS) is essential to ensure the accuracy and precision of the analytical method by compensating for variations in sample preparation and instrument response. nih.govcabidigitallibrary.org

Isotopically Labeled Internal Standards: The ideal internal standard is a stable isotope-labeled version of the analyte. Heptadeutero-tulathromycin (tulathromycin-d7) is used for this purpose. nih.govnih.gov It has nearly identical chemical and physical properties to the unlabeled tulathromycin, ensuring it behaves similarly during extraction, chromatography, and ionization, which helps to mitigate matrix effects. nih.gov

Structural Analogs: When an isotopically labeled standard is not available, a structural analog can be used. Azithromycin (B1666446) is a macrolide antibiotic with a chemical structure similar to tulathromycin and has been employed as an internal standard in some methods. rsc.orgcabidigitallibrary.org Roxithromycin has also been considered as an internal standard. researchgate.netusask.ca However, care must be taken as structural analogs may not perfectly mimic the behavior of the analyte. nih.gov

Table 4: Internal Standards Used in Tulathromycin Analysis

| Internal Standard | Type | Rationale for Use | Reference |

|---|---|---|---|

| Heptadeutero-tulathromycin (Tulathromycin-d7) | Stable Isotope-Labeled | Co-elutes and has similar ionization behavior, effectively corrects for matrix effects and variability. | nih.govnih.gov |

| Azithromycin | Structural Analog | Similar chemical structure and physicochemical properties to tulathromycin. | researchgate.netrsc.orgcabidigitallibrary.org |

Spectroscopic Techniques for Impurity Profiling and Characterization

While LC-MS/MS is the primary tool for quantification, other spectroscopic and chromatographic techniques are vital for purity assessment and the characterization of impurities and diastereomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a fundamental technique for determining the purity of tulathromycin and for impurity profiling. researchgate.netoriprobe.com These methods are crucial for quality control during the manufacturing process.

Methods have been developed to separate Tulathromycin A from Tulathromycin B, its primary diastereomer. oriprobe.com A typical HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of organic solvents (e.g., methanol (B129727) and acetonitrile) and a phosphate (B84403) buffer solution at a controlled pH. researchgate.netoriprobe.com Detection is often performed at a low UV wavelength, such as 205 nm or 210 nm. researchgate.netoriprobe.com The established HPLC methods have demonstrated good linearity, precision, and accuracy, making them suitable for the quantitative determination of tulathromycin and its related substances. researchgate.netoriprobe.com

Table 5: HPLC Methods for Tulathromycin Purity and Content Determination

| Column | Mobile Phase | Detection Wavelength | Application | Reference |

|---|---|---|---|---|

| YMC Pack Pro C18 (150×4.6 mm, 3 µm) | Methanol-acetonitrile-50 mmol/L phosphate buffer (pH=8) (45:25:30) | 210 nm | Purity determination | researchgate.net |

| Waters XBridge C18 (150 mm × 4.6 mm, 5.0 µm) | Methanol-acetonitrile-0.05 mol/L KH₂PO₄ solution (pH=7.0) (45:25:30) | 205 nm | Content determination in injection, separation of isomers A and B | oriprobe.com |

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tulathromycin A |

| Tulathromycin A Diastereomer |

| Tulathromycin B |

| Heptadeutero-tulathromycin (tulathromycin-d7) |

| Azithromycin |

| Roxithromycin |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Ammonium Acetate |

| Ammonium Hydroxide |

| Meta-phosphoric acid |

| Oxalic acid |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used extensively in the pharmaceutical industry for separating and analyzing compounds that can be vaporized without decomposition. openaccessjournals.comomicsonline.org The fundamental principle of GC relies on the partitioning of a sample's components between a gaseous mobile phase and a stationary phase housed within a column. pharmatimesofficial.compharmamanual.com An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column, where components separate based on their individual volatility and affinity for the stationary phase. pharmatimesofficial.compharmaguideline.com Components with higher volatility and lower affinity travel faster, leading to their earlier elution and detection. pharmatimesofficial.com

In pharmaceutical analysis, GC is a cornerstone for quality control. pharmamanual.com Its primary applications include the quantification of residual solvents in active pharmaceutical ingredients (APIs) and finished drug products, impurity profiling, and stability testing. openaccessjournals.comomicsonline.org The high sensitivity and resolution of GC make it ideal for detecting trace-level volatile impurities that could affect the safety and efficacy of a drug. pharmamanual.com

However, the application of GC is generally limited to thermally stable and volatile compounds. mastelf.comlcservicesltd.co.ukmastelf.com Large, non-volatile molecules like macrolide antibiotics, including this compound, are not typically analyzed directly by GC because they are prone to thermal degradation at the high temperatures required for vaporization. youtube.comquora.com For such compounds, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS), is the more common and suitable analytical approach. nih.govcolumn-chromatography.commdpi.comresearchgate.net

Table 1: General Applications of Gas Chromatography in Pharmaceutical Analysis

| Application Area | Description | Typical Analytes | Detector Used |

|---|---|---|---|

| Residual Solvent Analysis | Quantifies volatile organic solvents remaining from the manufacturing process. | Ethanol, Acetone, Methylene (B1212753) Chloride, Hexane | Flame Ionization Detector (FID) |

| Impurity Profiling | Identifies and quantifies volatile impurities from synthesis or degradation. | By-products, Raw Material Residues | Mass Spectrometry (MS) |

| Purity Testing | Determines the percentage purity of a volatile active pharmaceutical ingredient (API). | Volatile APIs | Flame Ionization Detector (FID) |

| Stability Testing | Monitors the formation of volatile degradation products under various storage conditions. | Degradants | Mass Spectrometry (MS) |

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared Spectroscopy (FT-IR) is a non-destructive analytical technique that identifies chemical compounds by measuring their absorption of infrared light. atomfair.comwikipedia.org The principle is based on the fact that chemical bonds within a molecule vibrate at specific, characteristic frequencies. jascoinc.com When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). atomfair.comfindlight.net An FT-IR spectrometer simultaneously collects all frequencies of infrared light, using a mathematical process called a Fourier transform to convert the raw data into an absorption spectrum. wikipedia.orgjascoinc.com This spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), creating a unique "molecular fingerprint" that allows for the identification of the compound and its functional groups. jascoinc.com

For a complex molecule like this compound, FT-IR is an invaluable tool for structural confirmation. researchgate.net The macrolide structure of Tulathromycin contains several key functional groups, each producing a characteristic absorption band in the IR spectrum. mdpi.com Analysis of the spectrum would confirm the presence of hydroxyl (O-H) groups, the lactone carbonyl (C=O) group, amine (N-H) groups, and various C-H, C-O, and C-N bonds. By comparing the obtained spectrum to that of a reference standard, FT-IR can verify the identity and integrity of the this compound molecule. This technique is widely used in pharmaceutical quality control to confirm the identity of raw materials and final products. findlight.netmdpi.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in Tulathromycin A

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (Broad) |

| Amine (N-H) | Stretching | 3500 - 3300 |

| Alkyl (C-H) | Stretching | 3000 - 2850 |

| Lactone Carbonyl (C=O) | Stretching | 1750 - 1735 |

| Amine (N-H) | Bending | 1650 - 1580 |

| Alkyl (C-H) | Bending | 1470 - 1350 |

| Ether / Alcohol (C-O) | Stretching | 1260 - 1000 |

Inductively Coupled Plasma (ICP) for Elemental Impurities

Inductively Coupled Plasma (ICP) is an advanced analytical technique for detecting and quantifying trace elements in a sample. nih.gov It is the recommended method in pharmaceutical regulations such as USP General Chapters <232> and <233> and the ICH Q3D guideline for controlling elemental impurities in drug products. analytik-jena.comeag.commalvernpanalytical.com Elemental impurities can be introduced into a drug product from various sources, including raw materials, catalysts used in synthesis, manufacturing equipment, and container closure systems. ich.orgich.org Since these impurities offer no therapeutic benefit and can be toxic, their levels must be strictly controlled. ich.org

The ICP technique utilizes a high-temperature plasma (typically argon gas) to atomize and ionize the elements within a sample. veeprho.com The two main forms of ICP are Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS). cmes.org

ICP-OES measures the wavelengths of light emitted by the excited atoms and ions in the plasma. Each element emits light at characteristic wavelengths, and the intensity of the light is proportional to the element's concentration. malvernpanalytical.comveeprho.com

ICP-MS is a more sensitive technique that separates the ions from the plasma based on their mass-to-charge ratio. spectroscopyonline.com It can detect elements at much lower concentrations, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, making it ideal for enforcing the stringent limits set by regulatory bodies. veeprho.comdrawellanalytical.comgentechscientific.com

For an active pharmaceutical ingredient like this compound, ICP-MS analysis is essential to ensure that potentially toxic elemental impurities are below the Permitted Daily Exposure (PDE) limits established by the ICH Q3D guideline. intertek.comwestpharma.com

Table 3: Selected ICH Q3D Elemental Impurities and Oral PDE Limits

| Element | Symbol | Class | Oral PDE (µg/day) |

|---|---|---|---|

| Cadmium | Cd | 1 | 5 |

| Lead | Pb | 1 | 5 |

| Arsenic (inorganic) | As | 1 | 15 |

| Mercury (inorganic) | Hg | 1 | 30 |

| Cobalt | Co | 2A | 50 |

| Vanadium | V | 2A | 100 |

| Nickel | Ni | 2A | 200 |

| Palladium | Pd | 2B | 100 |

| Platinum | Pt | 2B | 100 |

| Copper | Cu | 3 | 3000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.